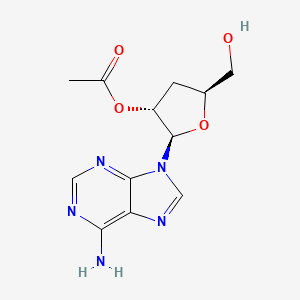
(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleotides makes it useful in the study of DNA and RNA interactions.
Industry: It can be used in the production of pharmaceuticals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a different structural framework.
2-Pyrrolidone: Another compound with a lactam ring, used in various industrial applications.
Uniqueness
(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: is unique due to its combination of a purine base and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N5O4 |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-8-2-7(3-18)21-12(8)17-5-16-9-10(13)14-4-15-11(9)17/h4-5,7-8,12,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,12+/m0/s1 |
Clave InChI |
SXOBNECEVIYBHF-JOAULVNJSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO |
SMILES canónico |
CC(=O)OC1CC(OC1N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


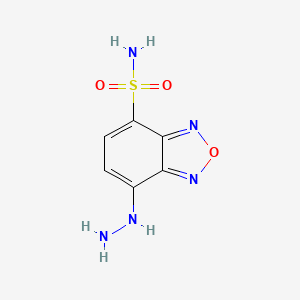
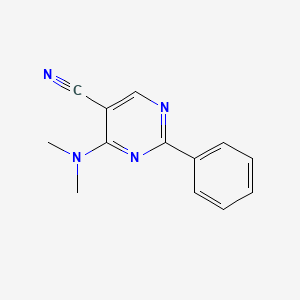
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
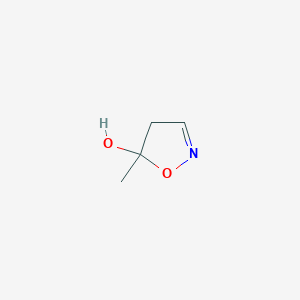
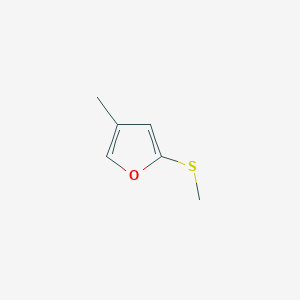
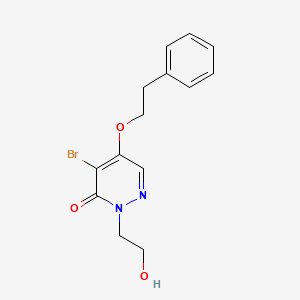
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
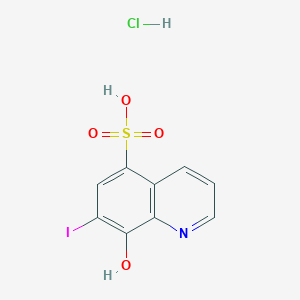
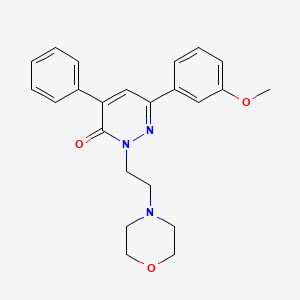
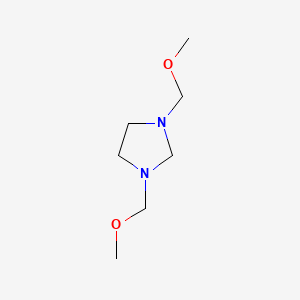
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)

![Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate](/img/structure/B15213305.png)
